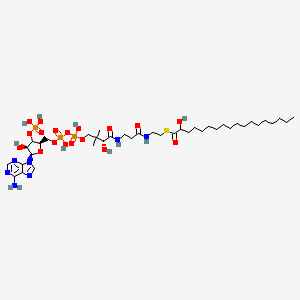
alpha-Hydroxy octadecanoyl coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Hydroxy Octadecanoyl Coenzyme A is a derivative of coenzyme A that contains a long-chain fatty acid with a hydroxyl group attached at the second carbon. This compound is commonly used in the synthesis of various lipids in biological systems. It plays a crucial role in lipid metabolism and is often used in research settings due to its stability and water-solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Octadecanoyl Coenzyme A typically involves the esterification of octadecanoic acid with coenzyme A. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxy Octadecanoyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Alpha-Keto Octadecanoyl Coenzyme A.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Hydroxy Octadecanoyl Coenzyme A has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study lipid metabolism.
Biology: Investigated for its role in cellular processes involving lipid synthesis and degradation.
Medicine: Explored for its potential in treating metabolic disorders related to lipid metabolism.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations
Mechanism of Action
Alpha-Hydroxy Octadecanoyl Coenzyme A exerts its effects by acting as a carrier of acyl groups within cells. It participates in acyl transfer reactions, which are essential for the synthesis and degradation of lipids. The compound interacts with various enzymes, such as acyl-CoA synthetase and acyl-CoA dehydrogenase, to facilitate these processes. The molecular targets and pathways involved include the tricarboxylic acid cycle and beta-oxidation of fatty acids .
Comparison with Similar Compounds
- Alpha-Hydroxy Stearoyl Coenzyme A
- Alpha-Hydroxy Palmitoyl Coenzyme A
- Alpha-Hydroxy Myristoyl Coenzyme A
Comparison: Alpha-Hydroxy Octadecanoyl Coenzyme A is unique due to its specific chain length and the presence of a hydroxyl group at the second carbon. This structural feature influences its reactivity and interaction with enzymes compared to other similar compounds. For instance, Alpha-Hydroxy Stearoyl Coenzyme A has a similar structure but differs in the length of the fatty acid chain, which can affect its solubility and metabolic pathways .
Properties
Molecular Formula |
C39H70N7O18P3S |
|---|---|
Molecular Weight |
1050.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31+,32?,33+,37-/m1/s1 |
InChI Key |
OJQMIXCIJFLULT-WRAMAXHKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


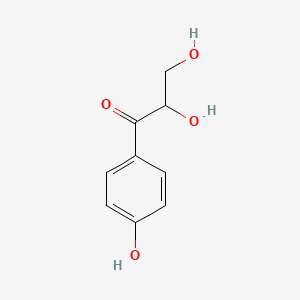
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)
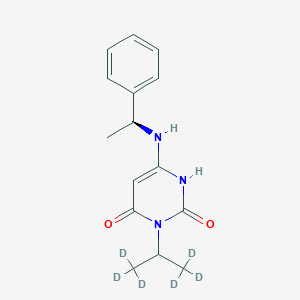
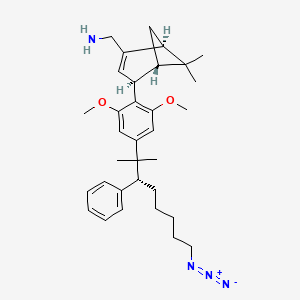
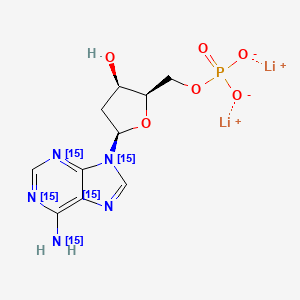

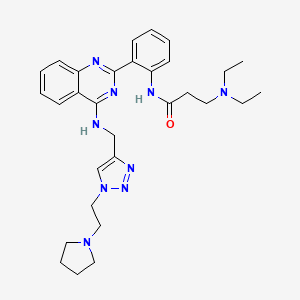

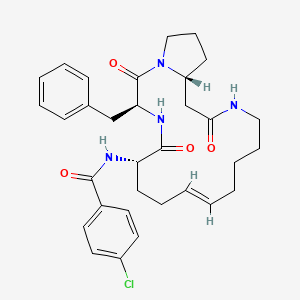
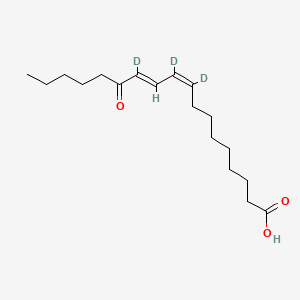
![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)
